Phloroglucinol dihydrate

Obstetrics Gynecology Labor Management

Phloroglucinol dihydrate is a clinically differentiated antispasmodic API that directly inhibits voltage-dependent calcium channels without anticholinergic side effects. It reduces labor duration by 21.4% vs drotaverine (160.2 vs 203.8 min). Its 6-fold shorter action than trimethylphloroglucinol makes it ideal for acute, fast-acting oral/immediate-release formulations. Validated in Phase 3 trials for renal/biliary colic. Also a superior reference standard for aldose reductase assays (IC50 2.09 mM vs 2.21 mM for resorcinol).

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 6099-90-7
Cat. No. B057293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhloroglucinol dihydrate
CAS6099-90-7
Synonyms1,3,5-Benzenetriol Hydrate (1:2);  1,3,5-Benzenetriol Dihydrate;  Benzene-1,3,5-triol Dihydrate
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)O.O
InChIInChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2
InChIKeyJPLWLTSPJLPUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phloroglucinol Dihydrate (CAS 6099-90-7): A Defined Trihydric Phenol for Antispasmodic and Research Applications


Phloroglucinol dihydrate (CAS 6099-90-7), the hydrated crystalline form of 1,3,5-trihydroxybenzene, is a phenol derivative characterized by its spasmolytic activity on smooth muscle [1]. This organic compound is a white to beige crystalline powder with a melting point of 218–221 °C . It is sparingly soluble in water but freely soluble in ethanol (96%), making it suitable for various formulation and laboratory applications . The dihydrate form is stable under recommended storage conditions but is light-sensitive and incompatible with strong oxidizing agents and bases [1]. Its primary known mechanism of action is the direct inhibition of voltage-dependent calcium channels in smooth muscle cells [2].

Why Generic Substitution of Phloroglucinol Dihydrate is Not Straightforward: Key Pharmacological and Formulation Distinctions


Direct substitution of phloroglucinol with other antispasmodics or phenolic analogs is not pharmacologically or functionally equivalent due to its distinct mechanism of action and unique clinical efficacy profile. Unlike anticholinergic antispasmodics (e.g., hyoscine butylbromide), phloroglucinol directly inhibits voltage-dependent calcium channels on smooth muscle without anticholinergic side effects [1]. Furthermore, its clinical efficacy varies significantly when compared to other direct-acting smooth muscle relaxants like drotaverine, where phloroglucinol has demonstrated a statistically significant superiority in shortening the first stage of labor [2]. Even within its own chemical class, the methylated derivative trimethylphloroglucinol exhibits a different duration of action, a factor critical for dosing regimens [3]. These specific, quantifiable differences underscore that phloroglucinol is not a simple, interchangeable commodity chemical.

Quantitative Evidence Guide: Verifiable Differentiation of Phloroglucinol Dihydrate Against Comparators


Phloroglucinol vs. Drotaverine: Superior Efficacy in Reducing Active Labor Duration

In a direct randomized controlled trial on primigravidae, phloroglucinol demonstrated a significantly shorter mean active phase of the first stage of labor compared to drotaverine hydrochloride [1]. The study provides a clear quantitative advantage for phloroglucinol in this specific clinical application.

Obstetrics Gynecology Labor Management

Phloroglucinol vs. Trimethylphloroglucinol: Differentiated Pharmacokinetic Profiles for Tailored Formulation

While both compounds share a similar pharmacological and toxicological profile, their duration of action differs markedly. This is a critical parameter for drug formulation and dosing schedules. Trimethylphloroglucinol has a duration of action approximately six times that of phloroglucinol [1].

Pharmacokinetics Drug Development Antispasmodics

Phloroglucinol vs. Resorcinol: Differential Enzyme Inhibition Profile (Aldose Reductase)

In a comparative in vitro study of phenolic compounds, phloroglucinol and resorcinol showed distinct inhibitory effects on the aldose reductase enzyme. Phloroglucinol exhibited a slightly lower IC50 value, indicating marginally higher potency in this specific assay [1].

Enzymology Diabetes Complications Biochemical Assays

Phloroglucinol vs. NSAIDs and Scopolamine: Non-Inferior Clinical Effectiveness in Biliary and Urinary Colic

A comprehensive Phase 3 clinical program demonstrated that phloroglucinol (oral or IV/IM) is as effective as standard-of-care analgesics and antispasmodics, including dexketoprofen, metamizole, and a scopolamine-based regimen, for reducing pain and spasms in biliary and urinary colic [1]. This evidence supports its use as a first-line therapeutic option.

Urology Gastroenterology Pain Management

Validated Application Scenarios for Phloroglucinol Dihydrate Based on Comparative Evidence


Active Pharmaceutical Ingredient (API) for Obstetric Labor Management

Procurement of phloroglucinol dihydrate as an API for developing injectable formulations intended to shorten the active phase of the first stage of labor. The decision is supported by direct comparative evidence showing a 21.4% reduction in labor duration versus drotaverine hydrochloride (160.2 vs. 203.8 minutes) [1].

R&D for Immediate-Release Antispasmodic Formulations

Selection of phloroglucinol dihydrate over its methylated derivative, trimethylphloroglucinol, for the development of oral immediate-release or lyophilized tablet formulations. This choice is justified by the 6-fold shorter duration of action of phloroglucinol, which is a more desirable PK profile for an acute, fast-acting antispasmodic [2].

Alternative Analgesic/Antispasmodic for Urological and Biliary Colic

Sourcing phloroglucinol for hospital formularies or as a generic drug API for managing acute pain from renal or biliary colic. Its use is supported by Phase 3 clinical data confirming its effectiveness is comparable to standard NSAID and anticholinergic therapies, providing a clinically validated alternative with a different mechanism of action [3].

Biochemical Research on Aldose Reductase Inhibition

Use of phloroglucinol dihydrate as a reference standard or test compound in in vitro enzymatic assays studying the polyol pathway. Its selection over the close structural analog resorcinol is based on its marginally higher potency (IC50 of 2.09 mM vs. 2.21 mM) as an aldose reductase inhibitor [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phloroglucinol dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.